![molecular formula C12H12N2O2 B1299520 N-(5-amino-2-methylphenyl)furan-2-carboxamide CAS No. 436089-27-9](/img/structure/B1299520.png)
N-(5-amino-2-methylphenyl)furan-2-carboxamide
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Description
The compound "N-(5-amino-2-methylphenyl)furan-2-carboxamide" is a derivative of furan-2-carboxamide, which is a class of compounds known for their biological and pharmacological activities. These compounds have been studied for various applications, including their anti-bacterial and anti-allergic properties. The furan ring, a key structural component, is a five-membered aromatic ring with oxygen as one of the atoms, which is known to contribute to the bioactivity of these molecules.
Synthesis Analysis
The synthesis of related furan-2-carboxamide compounds involves the reaction of furan-2-carbonyl chloride with an appropriate amine in the presence of a base such as triethylamine (Et3N). For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized with excellent yields by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of Et3N . This method could potentially be adapted for the synthesis of "this compound" by using 5-amino-2-methylphenylamine as the starting amine.
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives is characterized by the presence of the furan ring and the carboxamide group. The furan ring can undergo transformations under acidic conditions, leading to the opening of the ring and the formation of new heterocyclic systems . The crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, shows that the furan and benzene rings can be inclined to each other, and the bond angles at the furan atoms can differ significantly, which may be due to hybridization effects .
Chemical Reactions Analysis
Furan-2-carboxamide derivatives can undergo various chemical reactions, including acid-catalyzed transformations that lead to ring opening and the formation of new fused heterocyclic systems . Additionally, these compounds can participate in Suzuki-Miyaura cross-coupling reactions to afford various analogues . The reactivity of the furan ring and the substituents on the phenyl ring can significantly influence the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect the compound's solubility, melting point, and stability. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, which in turn can affect its reactivity and interaction with biological targets . The crystal structure analysis provides insights into the molecular conformation, which is important for understanding the compound's interactions in biological systems .
Mechanism of Action
Target of Action
The primary targets of N-(5-amino-2-methylphenyl)furan-2-carboxamide Furan derivatives, which include this compound, have been noted for their remarkable therapeutic efficacy . They have been used in various disease areas due to their wide range of advantageous biological and pharmacological characteristics .
Mode of Action
The specific mode of action of This compound Furan-containing compounds are known to exhibit a broad spectrum of biological activities . These activities are likely due to their interaction with various targets, leading to changes at the molecular and cellular levels.
Biochemical Pathways
The exact biochemical pathways affected by This compound Furan derivatives are known to impact a variety of biological pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and the context in which they are acting.
Result of Action
The molecular and cellular effects of This compound Given the broad spectrum of biological activities exhibited by furan derivatives , it can be inferred that the compound’s action likely results in a variety of molecular and cellular effects.
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-5-9(13)7-10(8)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKANMWZUHUKRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360658 |
Source
|
Record name | N-(5-Amino-2-methylphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
436089-27-9 |
Source
|
Record name | N-(5-Amino-2-methylphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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